molecular formula C10H8BrClN2 B2445811 1-Benzyl-4-bromo-5-chloropyrazole CAS No. 1782897-29-3

1-Benzyl-4-bromo-5-chloropyrazole

Cat. No.: B2445811
CAS No.: 1782897-29-3
M. Wt: 271.54
InChI Key: HVMKYQPVIRRNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-bromo-5-chloropyrazole is a heterocyclic compound with the molecular formula C10H8BrClN2 and a molecular weight of 271.54 g/mol It is a derivative of pyrazole, a five-membered ring containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-Benzyl-4-bromo-5-chloropyrazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the bromination and chlorination of a pyrazole derivative. The reaction conditions often include the use of brominating and chlorinating agents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2), respectively . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-bromo-5-chloropyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-bromo-5-chloropyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-bromo-5-chloropyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-4-bromo-5-chloropyrazole can be compared with other pyrazole derivatives, such as:

  • 1-Benzyl-4-bromo-5-fluoropyrazole
  • 1-Benzyl-4-chloro-5-bromopyrazole
  • 1-Benzyl-4-iodo-5-chloropyrazole

These compounds share similar structural features but differ in their halogen substituents, which can influence their chemical reactivity and applications. The unique combination of bromine and chlorine atoms in this compound provides distinct properties that may be advantageous in specific research and industrial contexts .

Properties

IUPAC Name

1-benzyl-4-bromo-5-chloropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2/c11-9-6-13-14(10(9)12)7-8-4-2-1-3-5-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMKYQPVIRRNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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